molecular formula C24H30N6O B3354504 1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol CAS No. 59689-78-0

1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol

Cat. No.: B3354504
CAS No.: 59689-78-0
M. Wt: 418.5 g/mol
InChI Key: SVWXVHNVPJGNMB-UHFFFAOYSA-N
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Description

1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is a multifaceted compound that finds relevance in various scientific and industrial applications. Its unique structure combines a triazinyl group with a piperidinol moiety, resulting in distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

  • Formation of the Triazine Core: Starting from a suitable precursor, such as 4-(dimethylamino)benzaldehyde, condensation reactions are employed to form the triazine core.

  • Substitution and Coupling: Substituent groups are introduced through nucleophilic substitution reactions, followed by coupling with piperidin-4-ol.

  • Purification: Techniques like recrystallization and chromatography are utilized to obtain the final product in a pure form.

Industrial Production Methods: Industrial production might involve:

  • Large-Scale Reactors: Utilizing reactors that can handle large volumes while maintaining precise temperature and pressure control.

  • Catalysts: Employing catalysts to enhance reaction rates and yields.

  • Automated Systems: Incorporating automated systems for continuous production and monitoring.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction can yield corresponding alcohols or amines.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions:
  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Conditions: Reactions are typically conducted under controlled temperatures (0-100°C), with solvent choice based on the specific reaction (e.g., ethanol, dichloromethane).

Major Products:
  • Oxidation Products: Various oxidized triazine derivatives.

  • Reduction Products: Reduced piperidinol derivatives.

  • Substitution Products: Modified compounds with new functional groups.

Scientific Research Applications

1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol is extensively studied for its applications in:

  • Chemistry: Used as a building block for complex molecular architectures.

  • Biology: Investigated for its interactions with biological macromolecules, potentially serving as a biochemical probe.

  • Medicine: Explored for its therapeutic potential, including anticancer and antimicrobial activities.

  • Industry: Applied in the development of advanced materials, such as polymer additives and dyes.

Mechanism of Action

The compound's effects are mediated through:

  • Molecular Interactions: Binding to specific receptors or enzymes, influencing their activity.

  • Pathways: Alteration of signaling pathways, leading to changes in cellular processes.

  • Mechanistic Insights: Studies reveal that it can interact with nucleic acids and proteins, modulating their function.

Comparison with Similar Compounds

Compared to similar compounds like:

  • 1-(5,6-Bis(4-hydroxyphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol

  • 1-(5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)piperidin-4-ol

1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol stands out due to its enhanced solubility and reactivity, making it particularly valuable in synthetic chemistry and industrial applications.

By leveraging its unique properties, researchers and industrial practitioners can explore novel applications, paving the way for new scientific discoveries and technological advancements.

Properties

IUPAC Name

1-[5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O/c1-28(2)19-9-5-17(6-10-19)22-23(18-7-11-20(12-8-18)29(3)4)26-27-24(25-22)30-15-13-21(31)14-16-30/h5-12,21,31H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWXVHNVPJGNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614180
Record name 1-{5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-yl}piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59689-78-0
Record name 1-{5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-yl}piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Three grams of 5,6-bis(4-dimethylaminophenyl)-3 -methylthio-1,2,4-triazine and 1.5 g. of 4-hydroxypiperidine were heated at about 150° C. for 12 hours. The reaction mixture was treated with water and the product was collected. The product was dissolved in benzene and the solution was slowly added to n-hexane. The solid which precipitated was recrystallized from ethyl acetate to yield 1.6 g. of 5,6-bis(4-dimethylaminophenyl)-3-(4-hydroxypiperidine-1,2,4-triazine, mp about 186°-188° C.
Name
5,6-bis(4-dimethylaminophenyl)-3 -methylthio-1,2,4-triazine
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two
Name
4-hydroxypiperidine 1,2,4-triazine
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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